1,5-Dicyclopropyl-1H-indole-3-carbaldehyde is a complex organic compound characterized by its unique molecular structure and significant chemical properties. With the molecular formula and a molecular weight of approximately , this compound belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry.
This compound can be synthesized from various precursors, including indole derivatives, through multiple synthetic pathways. It is often utilized in research due to its reactivity and ability to form biologically active molecules.
1,5-Dicyclopropyl-1H-indole-3-carbaldehyde is classified as an indole carbaldehyde. Indoles are bicyclic compounds that consist of a benzene ring fused to a pyrrole ring, making them important in various chemical reactions and biological processes.
The synthesis of 1,5-dicyclopropyl-1H-indole-3-carbaldehyde can be achieved through several methods:
The synthetic processes typically require precise control over temperature and reaction time to ensure high yields and purity of the final product. For example, in the Vilsmeier-Haack method, maintaining a low temperature during reagent addition is crucial for preventing side reactions.
The molecular structure of 1,5-dicyclopropyl-1H-indole-3-carbaldehyde features a bicyclic indole framework with two cyclopropyl groups attached at the 1 and 5 positions. The aldehyde functional group is located at the 3 position of the indole ring.
InChI=1S/C15H15NO/c17-9-12-8-16(13-4-5-13)15-7-11(10-1-2-10)3-6-14(12)15/h3,6-10,13H,1-2,4-5H2
PKCQOWHNWKIUJI-UHFFFAOYSA-N
These structural identifiers provide essential information for chemical databases and facilitate further research into this compound's properties and reactions.
1,5-Dicyclopropyl-1H-indole-3-carbaldehyde participates in various chemical reactions due to its reactive aldehyde group:
These reactions often require specific catalysts or conditions (e.g., acidic or basic media) to proceed efficiently. The choice of solvent and temperature can significantly influence reaction outcomes.
The mechanism by which 1,5-dicyclopropyl-1H-indole-3-carbaldehyde exerts its effects involves interactions with biomolecules such as proteins and enzymes. The compound may inhibit or activate certain enzymes by binding to their active sites or allosteric sites.
Research indicates that this compound can modulate cell signaling pathways by affecting gene expression related to cell proliferation and apoptosis. Its stability under various conditions also plays a crucial role in determining its long-term effects on cellular functions.
1,5-Dicyclopropyl-1H-indole-3-carbaldehyde is typically a solid at room temperature with specific melting points depending on purity levels.
The compound exhibits typical reactivity associated with aldehydes:
Relevant data regarding its stability under different pH conditions or temperatures are essential for practical applications in laboratory settings.
Due to its structural features and reactivity, 1,5-dicyclopropyl-1H-indole-3-carbaldehyde has several applications:
This compound exemplifies the importance of indoles in medicinal chemistry, particularly in developing new therapeutic agents targeting various diseases.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0